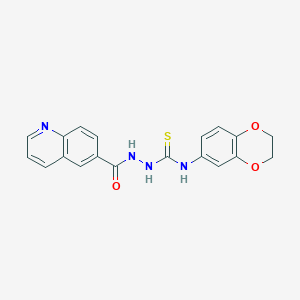
(4-(1H-Imidazol-1-yl)phenyl)methanamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(4-(1H-Imidazol-1-yl)phenyl)methanamine dihydrochloride” is a chemical compound with the CAS Number: 1431966-12-9. It has a molecular weight of 246.14 and its IUPAC name is (4-(1H-imidazol-1-yl)phenyl)methanamine dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11N3.2ClH/c11-7-9-1-3-10(4-2-9)13-6-5-12-8-13;;/h1-6,8H,7,11H2;2*1H . This indicates that the compound consists of a phenyl group (C6H5-) attached to a methanamine group (CH2NH2) which is further connected to an imidazole ring.Physical And Chemical Properties Analysis
“(4-(1H-Imidazol-1-yl)phenyl)methanamine dihydrochloride” is a solid compound . It has a molecular weight of 246.14 . The compound is stored at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen
Chemical Properties and Synthesis
Imidazole derivatives, including "(4-(1H-Imidazol-1-yl)phenyl)methanamine dihydrochloride," are known for their diverse chemical and biological properties. The synthesis and transformation of 4-phosphorylated derivatives of 1,3-azoles, including imidazoles, have been extensively studied, revealing various methods for their preparation and highlighting their significance in creating biologically active molecules (Abdurakhmanova et al., 2018). Furthermore, imidazole derivatives are integral to the development of new pharmacological preparations, adhering to "green chemistry" principles and offering a wide range of applications in medicinal chemistry and agriculture (Kaldybayeva et al., 2022).
Biological Activities
Imidazole-based compounds exhibit various biological activities, making them valuable in the development of new therapeutic agents. Their role as active ingredients in anti-fungal and bactericidal drugs, as well as in the synthesis of pesticides and insecticides, underscores their importance in pharmaceutical and environmental applications (2022). Specifically, imidazole derivatives have shown potential in anticancer research, with certain compounds demonstrating promising cytotoxic profiles and offering new avenues for cancer treatment (Motswainyana & Ajibade, 2015).
Environmental and Analytical Applications
In addition to their pharmacological significance, imidazole derivatives are also relevant in environmental science, particularly in the analysis and detoxification of pollutants. Studies on the occurrence and toxicity of antimicrobial triclosan and its by-products highlight the environmental persistence of such compounds and the need for effective degradation methods to mitigate their impact (Bedoux et al., 2012). Analytical methods utilizing antibodies and biosensors have been developed for the detection and quantification of imidazole-based compounds in environmental and food matrices, further emphasizing their importance in safety and quality control (Fránek & Hruška, 2018).
Safety and Hazards
The compound has been assigned the signal word ‘Warning’ and is associated with the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Eigenschaften
IUPAC Name |
(4-imidazol-1-ylphenyl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3.2ClH/c11-7-9-1-3-10(4-2-9)13-6-5-12-8-13;;/h1-6,8H,7,11H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOFRAVUBYRGMOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)N2C=CN=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(1H-Imidazol-1-yl)phenyl)methanamine dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-4-(Dimethylamino)-N-[(2,3-dimethyl-1H-indol-5-yl)methyl]but-2-enamide](/img/structure/B2440066.png)

![2-(methylsulfanyl)-N-{1-[(pyridin-4-yl)methyl]piperidin-4-yl}pyridine-3-carboxamide](/img/structure/B2440069.png)

![1-{7-benzoyl-2H-[1,3]dioxolo[4,5-g]quinolin-8-yl}-4-methylpiperazine hydrochloride](/img/structure/B2440073.png)
![methyl 3-methyl-5-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B2440074.png)



![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2440082.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)acetamide hydrochloride](/img/structure/B2440084.png)
![7-(4-ethoxyphenyl)-3-((pyridin-2-ylmethyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2440086.png)
